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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568 Get Quote

An In-depth Analysis of a Dual Inhibitor of IGF-1R
and PI5P4Kα
Foreword: This document provides a comprehensive technical overview of I-OMe-Tyrphostin
AG 538, a potent small molecule inhibitor. It is intended for researchers, scientists, and drug

development professionals interested in its mechanism of action, biochemical properties, and

experimental applications. This guide consolidates key data, outlines detailed experimental

protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties
I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a synthetic derivative of

tyrphostin, a class of compounds known for their ability to inhibit protein tyrosine kinases. It has

been identified as a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and as

an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3]

[4] Its chemical and physical properties are summarized in the table below.
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Property Value

Systematic Name
α-Cyano-(3-methoxy-4-hydroxy-5-

iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone[5]

Synonyms I-OMe-AG 538, I-OMe Tyrphostin AG-538[5][6]

Molecular Formula C₁₇H₁₂INO₅[5][6]

Molecular Weight 437.19 g/mol [5][7]

CAS Number 1094048-77-7[7]

Appearance Solid[7]

Solubility Soluble in DMSO (≥10 mg/mL)[6][7]

Storage Temperature -20°C[7]

Mechanism of Action and Biological Targets
I-OMe-Tyrphostin AG 538 exhibits a dual inhibitory activity against two key enzymes involved

in cell signaling and cancer progression:

Insulin-like Growth Factor-1 Receptor (IGF-1R): It acts as a specific, substrate-competitive

inhibitor of the IGF-1R tyrosine kinase. This means it competes with the protein substrate for

binding to the kinase domain, rather than competing with ATP. This mode of inhibition can

offer a higher degree of selectivity.

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): It is an ATP-competitive inhibitor of

PI5P4Kα.[1][2]

The inhibitory activities of I-OMe-Tyrphostin AG 538 are summarized in the following table.

Target Inhibition Type IC₅₀

IGF-1R Substrate-Competitive 3.4 µM

PI5P4Kα ATP-Competitive 1 µM[1][2]
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By inhibiting IGF-1R, I-OMe-Tyrphostin AG 538 blocks downstream signaling pathways,

including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation,

survival, and differentiation.[1] This inhibition of IGF-1R-mediated signaling has been shown to

be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived

conditions, a state that mimics the tumor microenvironment.[1][8]

Signaling Pathways
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by I-
OMe-Tyrphostin AG 538.
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IGF-1R signaling pathway and I-OMe-Tyrphostin AG 538 inhibition.
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Experimental Data
In Vitro Cytotoxicity
I-OMe-Tyrphostin AG 538 has demonstrated preferential cytotoxicity against PANC-1 human

pancreatic cancer cells in nutrient-deprived medium.[1] While specific dose-response data with

corresponding cell viability percentages are not readily available in the reviewed literature, the

concentration range for these cytotoxic effects is reported to be between 0.1 and 1000 µM over

a 24-hour incubation period.[1]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of I-OMe-
Tyrphostin AG 538.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro inhibitory activity of I-OMe-Tyrphostin AG 538
against IGF-1R.
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Workflow for an in vitro IGF-1R kinase assay.
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Materials:

Recombinant human IGF-1R

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Poly(Glu,Tyr) 4:1 peptide substrate

ATP

I-OMe-Tyrphostin AG 538 stock solution in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of I-OMe-Tyrphostin AG 538 in kinase buffer.

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

Add 10 µL of a solution containing the IGF-1R enzyme and the peptide substrate in kinase

buffer to each well.

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™

Reagent to each well.

Incubate the plate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.

Incubate the plate at room temperature for 30 minutes.
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Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of the compound and determine the

IC₅₀ value.

Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of I-OMe-Tyrphostin AG 538 on PANC-1

cells.

Materials:

PANC-1 cells

Complete growth medium (e.g., DMEM with 10% FBS)

Nutrient-deprived medium (e.g., glucose-free DMEM)

I-OMe-Tyrphostin AG 538 stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

96-well cell culture plates

Procedure:

Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.

Remove the complete growth medium and wash the cells with PBS.

Replace the medium with either complete or nutrient-deprived medium containing serial

dilutions of I-OMe-Tyrphostin AG 538. Include a vehicle control (DMSO).

Incubate the cells for 24-72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for IGF-1R Pathway Inhibition
This protocol is to detect the inhibition of IGF-1R and downstream signaling molecules (Akt,

ERK) phosphorylation.
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Workflow for Western Blot analysis.
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Materials:

PANC-1 cells

Serum-free medium

I-OMe-Tyrphostin AG 538

IGF-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-

ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture PANC-1 cells to 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of I-OMe-Tyrphostin AG 538 for 1-2 hours.

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants.

Denature the protein samples by boiling in Laemmli buffer.

Separate equal amounts of protein by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the effect of the inhibitor on protein

phosphorylation.

Conclusion
I-OMe-Tyrphostin AG 538 is a valuable research tool for studying the roles of IGF-1R and

PI5P4Kα in cellular processes, particularly in the context of cancer. Its dual inhibitory

mechanism and preferential cytotoxicity in nutrient-deprived conditions make it an interesting

candidate for further investigation in cancer research and drug development. The protocols and

data presented in this guide provide a solid foundation for researchers to design and execute

experiments utilizing this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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